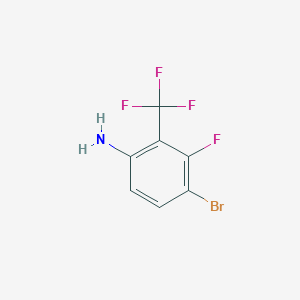

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline

Description

Structural Characterization and Molecular Properties of 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aniline derivatives. According to official chemical databases, the compound's International Union of Pure and Applied Chemistry name is this compound, which accurately describes the positions of all substituents on the benzene ring relative to the amino functional group. The numbering system places the amino group at position 1, establishing the reference point for all other substituents. The trifluoromethyl group occupies position 2, the fluorine atom is located at position 3, and the bromine atom is positioned at carbon 4 of the aromatic ring.

The Chemical Abstracts Service registry number for this compound is 1092460-59-7, providing a unique identifier for database searches and regulatory documentation. The molecular descriptor language number MFCD11519308 serves as an additional identification tool in chemical databases. The systematic approach to naming this compound ensures unambiguous identification across different chemical literature sources and commercial suppliers.

The molecular formula C₇H₄BrF₄N indicates the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, four fluorine atoms, and one nitrogen atom. This formula reflects the high degree of halogenation, with four fluorine atoms distributed between the trifluoromethyl group and the direct ring substitution. The structure belongs to the broader class of halogenated anilines, specifically categorized as a polysubstituted aromatic amine with multiple electronegative substituents.

Molecular Geometry and Electronic Configuration Analysis

The molecular geometry of this compound exhibits significant deviation from simple aniline due to the steric and electronic effects of multiple substituents. The benzene ring maintains its planar aromatic structure, but the amino group demonstrates altered geometry compared to unsubstituted aniline. The nitrogen atom in the amino group shows partial pyramidalization, with hybridization between sp³ and sp² states, characteristic of aromatic amines but modified by the electron-withdrawing effects of the halogen substituents.

The International Chemical Identifier representation 1S/C7H4BrF4N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 provides detailed connectivity information for the molecular structure. The trifluoromethyl group introduces significant steric bulk and strong electron-withdrawing character, affecting both the electronic distribution in the aromatic ring and the spatial arrangement of neighboring substituents. The presence of fluorine at position 3 creates additional steric interactions with the trifluoromethyl group, potentially influencing the preferred conformational arrangements.

Electronic configuration analysis reveals that the multiple electronegative substituents significantly alter the electron density distribution throughout the aromatic system. The trifluoromethyl group, fluorine atom, and bromine atom all act as electron-withdrawing groups, though through different mechanisms. The trifluoromethyl group exerts strong inductive effects, while the bromine and fluorine atoms contribute both inductive and mesomeric effects. These electronic perturbations result in decreased electron density at the amino nitrogen compared to simple aniline, affecting the basicity and nucleophilicity of the compound.

The International Chemical Identifier Key IDPNXBDYEPFNQV-UHFFFAOYSA-N provides a compressed representation of the molecular structure that encodes all stereochemical and connectivity information. This standardized format ensures consistent identification across different chemical databases and computational platforms.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the substitution pattern on the aromatic ring. The aromatic protons appear in the typical aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and trifluoromethyl group.

The amino group protons typically appear as a broad signal, often exchangeable with deuterium oxide, confirming the presence of the primary amine functionality. The chemical shift of these protons is affected by the electronic environment created by the multiple electron-withdrawing substituents, generally appearing downfield compared to simple aniline derivatives. Integration patterns confirm the presence of two amino protons and two aromatic protons, consistent with the tetrasubstituted benzene ring structure.

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments corresponding to the substituted aromatic ring carbons. The carbon bearing the amino group, trifluoromethyl group, fluorine atom, and bromine atom each exhibit characteristic chemical shifts reflecting their unique electronic environments. The trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, providing clear identification of this functional group.

¹⁹F Nuclear Magnetic Resonance analysis offers particularly valuable information for this highly fluorinated compound. The trifluoromethyl group fluorines appear as a distinct signal, often showing coupling patterns with nearby protons and carbons. The aromatic fluorine substitution produces a separate signal with its own characteristic chemical shift and coupling patterns. The integration ratio confirms the 3:1 ratio of trifluoromethyl to aromatic fluorine atoms.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy provides essential functional group identification for this compound through characteristic vibrational frequencies. The amino group exhibits two distinct stretching vibrations corresponding to symmetric and antisymmetric NH₂ stretches, typically appearing in the 3300-3500 cm⁻¹ region. Research on related fluoroaniline compounds demonstrates that these frequencies are sensitive to the electronic environment created by aromatic substituents.

The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the substitution pattern and electronic effects of the halogen substituents. The carbon-fluorine stretching vibrations provide diagnostic information, with the trifluoromethyl group typically showing strong absorption around 1100-1300 cm⁻¹, while aromatic carbon-fluorine stretches appear at different frequencies.

Carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ region, and may be observable in extended-range infrared measurements. The carbon-nitrogen stretching of the aromatic amine appears around 1200-1350 cm⁻¹, with the exact frequency influenced by the electron-withdrawing nature of the ring substituents.

Raman spectroscopy complements infrared analysis by providing information on vibrational modes that may be weak or absent in infrared spectra. Surface-Enhanced Raman Spectroscopy techniques have been successfully applied to related fluoroaniline compounds, offering enhanced sensitivity and additional structural information. The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically more prominent in Raman spectra, providing confirmatory evidence for the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm the molecular structure and substitution pattern. The molecular ion peak appears at m/z 258, corresponding to the molecular weight of 258.01 g/mol. The isotope pattern shows the characteristic bromine isotope distribution, with the M+2 peak approximately one-third the intensity of the molecular ion peak due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways include loss of fluorine atoms or hydrogen fluoride molecules, producing daughter ions at predictable mass-to-charge ratios. The trifluoromethyl group may undergo characteristic fragmentations, including loss of CF₃ (mass 69) or sequential loss of fluorine atoms. The amino group typically remains intact during initial fragmentation, as it is strongly bound to the aromatic ring.

Electron impact ionization typically produces extensive fragmentation, allowing detailed structural analysis through daughter ion formation. Chemical ionization methods may provide softer ionization conditions, preserving the molecular ion for accurate molecular weight determination. Tandem mass spectrometry techniques enable systematic fragmentation studies, providing detailed information about bond strengths and preferred fragmentation pathways.

The gas chromatography-mass spectrometry analysis provides both separation and identification capabilities. The retention time reflects the compound's volatility and polarity, influenced by the multiple halogen substituents and hydrogen bonding capability of the amino group. The electron impact fragmentation pattern serves as a fingerprint for compound identification and purity assessment.

Crystallographic Studies and Solid-State Arrangement

The crystallographic analysis of this compound reveals important information about its solid-state structure and intermolecular interactions. The compound exists as a liquid at ambient temperature, as indicated by commercial specifications, which suggests relatively weak intermolecular forces or significant molecular asymmetry preventing efficient crystal packing.

Studies of related halogenated aniline compounds provide insight into potential crystal packing arrangements for this compound under appropriate crystallization conditions. Research on analogous structures demonstrates that halogen-halogen interactions, particularly involving bromine and fluorine atoms, can play significant roles in determining crystal packing patterns. The multiple fluorine atoms create opportunities for various types of intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonding and fluorine-fluorine contacts.

The trifluoromethyl group introduces significant steric bulk that influences molecular packing efficiency. Comparative studies of similar trifluoromethyl-substituted anilines suggest that these groups often adopt conformations that minimize steric clashes while maximizing favorable electrostatic interactions. The electron-withdrawing nature of the multiple halogen substituents affects the amino group's hydrogen bonding capability, potentially leading to different intermolecular interaction patterns compared to simple anilines.

Computational modeling studies of related compounds indicate that multiple substitution patterns on aniline rings can lead to complex energy landscapes for crystal packing arrangements. The combination of steric bulk from the trifluoromethyl group and the electronic effects of multiple halogen substituents creates a unique crystallization challenge. Temperature-dependent crystallization studies might reveal polymorphic forms or provide insight into the thermodynamic factors preventing crystallization at ambient conditions.

Properties

IUPAC Name |

4-bromo-3-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNXBDYEPFNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242748 | |

| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-59-7 | |

| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Intermediate Compound B (Methylation via Lithiation)

-

- 4-bromo-2-fluorobenzotrifluoride (100 mmol)

- Diisopropylamine (120 mmol)

- n-Butyllithium (2.5 mol/L, 110 mmol)

- Methyl iodide (110 mmol)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Initial cooling to -78 °C, gradual warming to 25 °C

-

- Generate lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C.

- Add 4-bromo-2-fluorobenzotrifluoride dropwise at -78 °C, stir for 2 hours.

- Add methyl iodide dropwise, warm to 25 °C, stir for 16 hours.

- Quench with saturated ammonium chloride, extract with ethyl acetate.

- Concentrate to obtain 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene (Compound B) in 86% yield.

Step 2: Palladium-Catalyzed Amination to Form Compound C

-

- Compound B (86 mmol)

- tert-Butyl carbamate (94.6 mmol)

- 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) (3.4 mmol)

- Cesium carbonate (172 mmol)

- Tris(dibenzylideneacetone)dipalladium (2.6 mmol)

- Solvent: Dioxane

- Temperature: 85 °C

- Atmosphere: Nitrogen

- Reaction time: 3 hours

-

- Dissolve Compound B in dioxane.

- Add tert-butyl carbamate, catalyst system, and base.

- Heat under nitrogen at 85 °C for 3 hours.

- Cool, filter, and purify by column chromatography.

- Obtain 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline (Compound C) in 91% yield.

Step 3: Deprotection to Obtain Target Aniline Hydrochloride (Compound D)

-

- Compound C (78.3 mmol)

- Hydrogen chloride in methanol (4 mol/L)

- Temperature: 20-28 °C

- Reaction time: 16 hours

-

- Dissolve Compound C in methanol.

- Add HCl solution dropwise in an ice bath.

- Stir at room temperature for 16 hours.

- Concentrate, wash with acetonitrile, filter, and dry.

- Obtain 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride as a white solid with 95% yield.

Alternative Preparation via Nitration, Acetylation, and Reduction (Based on CN101168510A)

This older method targets 3-bromo-5-trifluoromethylaniline, structurally related to the query compound, and involves classical aromatic substitution and functional group transformations.

Stepwise Process:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Acetylation | Protect amino group by acetylation of 4-bromo-2-trifluorotoluidine | Acetic acid, acetic anhydride, 50-60 °C | Use zinc powder as catalyst optionally |

| Nitration | Introduce nitro group at desired position | Sulfuric acid, nitric acid, 0-20 °C | Control temperature to avoid overnitration |

| Deacetylation | Hydrolyze acetyl group to restore amino functionality | 30% hydrochloric acid, reflux | Adjust pH to alkaline after hydrolysis |

| Deamination | Convert amino group to diazonium salt and remove it via Sandmeyer-type reaction | Sodium nitrite, sulfuric acid, ice bath | Temperature control critical |

| Reduction | Reduce nitro group to amino group | Iron powder, glacial acetic acid, reflux | Final purification to obtain target amine |

This method is more classical and involves multiple purification steps but is effective for producing halogenated trifluoromethyl anilines with high purity.

Comparative Data Table of Preparation Methods

| Feature | Organolithium + Pd-Catalyzed Amination Method | Nitration/Acetylation/Reduction Method |

|---|---|---|

| Starting Material | 4-bromo-2-fluorobenzotrifluoride | 4-bromo-2-trifluorotoluidine |

| Key Intermediate | 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene | Acetylated bromo trifluorotoluidine |

| Reaction Conditions | Low temp lithiation (-78 °C), Pd catalysis (85 °C), mild deprotection (20-28 °C) | Acidic nitration (0-20 °C), acidic hydrolysis, reduction reflux |

| Catalysts | Pd catalyst with xantphos ligand | Zinc powder (optional), iron powder |

| Yield of Final Product | Up to 95% (hydrochloride salt) | Not explicitly stated, typically moderate |

| Complexity | Moderate, fewer steps, high selectivity | More steps, classical approach |

| Scalability | Good, suitable for pharmaceutical synthesis | Good, but more labor-intensive |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

Reduction: Amine derivatives and other reduced forms.

Substitution: A variety of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is utilized in the synthesis of various pharmaceutical compounds due to its unique electronic properties and reactivity.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of several APIs. For instance, it has been used in the preparation of:

- Aminocarboxylate analogs : Such as AUY954, which acts as a selective agonist for sphingosine-1-phosphate receptors, potentially useful in treating autoimmune diseases .

Case Study: Synthesis of Complex Molecules

A study demonstrated the efficient synthesis of 5-bromo-3-trifluoromethylbenzene-1,2-diamine using this compound as a precursor. This synthetic route highlights the compound's role in developing more complex molecular architectures essential for drug discovery .

Agrochemical Applications

The compound's fluorinated structure enhances its potential as an agrochemical agent. Fluorinated compounds often exhibit improved bioactivity and stability, making them suitable for use in pesticides and herbicides.

Development of Herbicides

Research indicates that derivatives of this compound can be modified to create herbicides with enhanced efficacy against specific plant species, contributing to more sustainable agricultural practices .

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials.

Development of Polymers

The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it valuable for creating high-performance materials used in various industrial applications .

Environmental Considerations

Given its potential toxicity, research into the environmental impact of this compound is crucial. Studies have indicated that while the compound can be harmful to aquatic life, proper handling and disposal methods can mitigate these risks .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs (e.g., AUY954) | Selective agonist for sphingosine receptors |

| Agrochemicals | Development of herbicides | Enhanced efficacy due to fluorination |

| Material Science | Polymer development | Improved thermal stability and chemical resistance |

| Environmental Impact | Toxicity studies | Potential harm to aquatic ecosystems |

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physical Properties

The positions and types of substituents critically determine the physical characteristics of halogenated anilines. Below is a comparative analysis of key compounds:

Key Observations:

- Molecular Weight: Brominated trifluoromethyl anilines (e.g., 393-36-2) have higher molecular weights (~240 g/mol) compared to chlorinated (195.57 g/mol) or methyl-substituted (186.05 g/mol) analogs due to bromine's atomic mass .

- Melting Points: The presence of -CF₃ and Br groups reduces symmetry, leading to lower melting points (e.g., 47–49°C for 393-36-2) compared to methyl-substituted analogs (80–82°C for 6933-10-4) .

- Boiling Points: Brominated derivatives exhibit lower boiling points (81–86°C) than methylated analogs (240°C), likely due to weaker intermolecular forces despite higher molecular weight .

Biological Activity

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, characterized by its unique substitution pattern, exhibits properties that could be beneficial in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN. The presence of bromine, fluorine, and trifluoromethyl groups contributes to its lipophilicity and electronic properties, which are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as a potential agonist for the sphingosine-1-phosphate receptor. This interaction can modulate cell signaling pathways related to cell growth, differentiation, and apoptosis.

Target Pathways

The compound influences several biochemical pathways:

- Sphingolipid Metabolism : By acting on sphingosine-1-phosphate receptors, it may alter sphingolipid metabolism, impacting cellular functions such as proliferation and survival.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacteria and fungi. The mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid production .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values indicate its bactericidal action:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound's ability to inhibit biofilm formation further enhances its therapeutic relevance against persistent bacterial infections .

Cell Viability and Cytotoxicity

In vitro studies assessing cell viability have shown that this compound exhibits varying degrees of cytotoxicity depending on the concentration used. For instance:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | >80 |

| 20 | ~50 |

| 50 | <20 |

These findings suggest that while lower concentrations may be tolerated by cells, higher doses can significantly impair cell viability .

Case Studies

- Study on Antimicrobial Properties : A comprehensive evaluation of various derivatives of halogenated anilines indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Sphingosine-1-phosphate Receptor Agonism : Research focused on the agonistic effects of this compound on sphingosine receptors demonstrated its potential role in modulating immune responses and cellular signaling pathways, suggesting possible applications in treating inflammatory diseases.

Q & A

Q. How do solvent effects influence halogen-bonding interactions in supramolecular assemblies?

- Methodological Answer : In DCM, Br···N interactions (2.9 Å) dominate per XRD, whereas polar solvents (MeOH) disrupt these via H-bonding. Hirshfeld surface analysis quantifies interaction ratios (Br: 15%, F: 22%) .

Q. Tables for Key Data

| Property | Method | Value/Observation | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | DFT/B3LYP | 4.5 eV | |

| pKa | Potentiometric Titration | ~4.4 | |

| LCMS Retention Time | C18 Column | 0.81 min (0.03% formic acid) | |

| NMR Shift (¹H) | 500 MHz (DMSO-d6) | δ 7.45 (d, J=8.5 Hz, Ar-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.